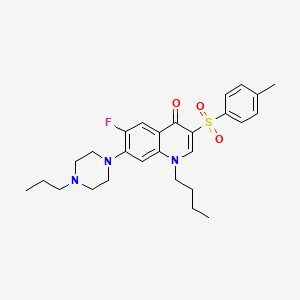
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one
Übersicht
Beschreibung
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one, also known as GSK2981278, is a novel small molecule inhibitor that has shown promising results in scientific research applications. This compound belongs to the class of quinoline derivatives and has a complex chemical structure that requires a specific synthesis method.
Wirkmechanismus
The mechanism of action of 1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one involves the inhibition of specific proteins and pathways that are involved in disease progression. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can disrupt the signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects. This compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, this compound has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one has several advantages for lab experiments. This compound is highly specific and selective for its target proteins, which makes it an ideal tool for investigating specific pathways and mechanisms. In addition, this compound has good solubility and stability, which makes it easy to handle and store. However, the synthesis method for this compound is complex and requires expertise in organic chemistry. In addition, this compound is relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one has several potential future directions for scientific research. This compound can be further investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In addition, this compound can be used as a tool to investigate the role of specific proteins and pathways in disease progression. Further studies can also be conducted to optimize the synthesis method for this compound and to develop more cost-effective methods for large-scale experiments.
Wissenschaftliche Forschungsanwendungen
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In scientific research, this compound has been used as a tool to investigate the role of specific proteins and pathways in disease progression.
Eigenschaften
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-4-6-12-31-19-26(35(33,34)21-9-7-20(3)8-10-21)27(32)22-17-23(28)25(18-24(22)31)30-15-13-29(11-5-2)14-16-30/h7-10,17-19H,4-6,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKXSPLEQHYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3409327.png)
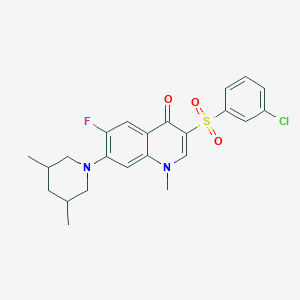
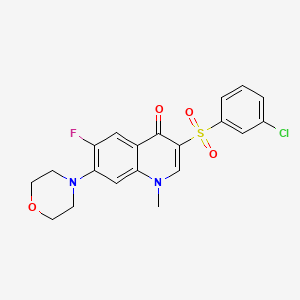

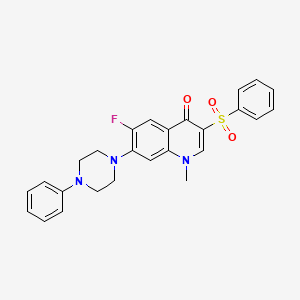
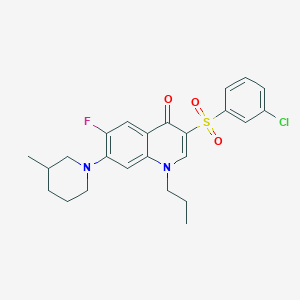
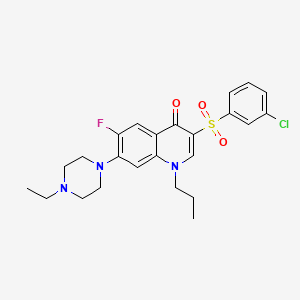
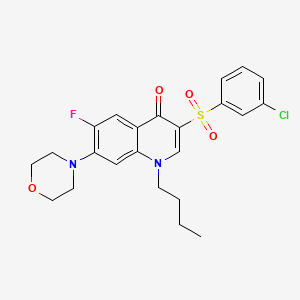
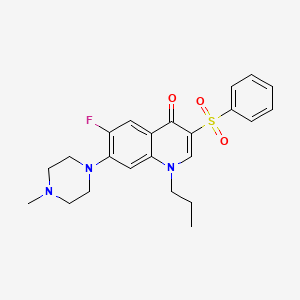
![7-azepan-1-yl-1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B3409384.png)
![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B3409392.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-fluorobenzyl)-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3409393.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3409403.png)
